Ammonium cerium (IV) nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

CeH4N6O15 |

|---|---|

Molecular Weight |

468.18 g/mol |

IUPAC Name |

azanium;cerium(4+);pentanitrate |

InChI |

InChI=1S/Ce.5NO3.H3N/c;5*2-1(3)4;/h;;;;;;1H3/q+4;5*-1;/p+1 |

InChI Key |

PCCNIENXBRUYFK-UHFFFAOYSA-O |

Canonical SMILES |

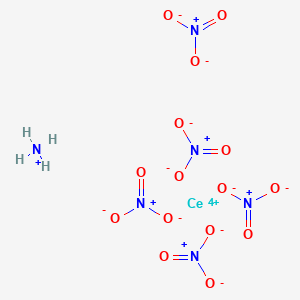

[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of Ceric Ammonium Nitrate for lab use.

An In-depth Technical Guide to Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) for Laboratory Applications

Introduction

Ceric Ammonium Nitrate, commonly abbreviated as CAN, is an inorganic compound with the chemical formula (NH₄)₂[Ce(NO₃)₆].[1][2] It is a versatile and powerful one-electron oxidizing agent widely employed in both organic and inorganic chemistry.[3][4] This orange-red crystalline solid is valued for its high solubility in water and polar organic solvents, its stability as a reagent, and its utility under mild reaction conditions.[1][4][5] This guide provides a comprehensive overview of the physical, chemical, and safety properties of CAN, along with detailed experimental protocols for its use in a laboratory setting.

Physical and Chemical Properties

CAN is a readily available and shelf-stable cerium(IV) salt.[2] The Ce⁴⁺ ion is a strong one-electron oxidant, with a standard reduction potential of approximately +1.61 V versus the Normal Hydrogen Electrode (NHE), making it a more potent oxidizing agent than chlorine (Cl₂).[1][2] During a redox reaction, the Ce(IV) ion is reduced to the Ce(III) ion, a process accompanied by a distinct color change from orange-red to a pale yellow, assuming the substrate and product are not strongly colored.[2][5] This visual cue is often useful for monitoring reaction progress.

Quantitative Data Summary

The key physical and chemical properties of Ceric Ammonium Nitrate are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | (NH₄)₂[Ce(NO₃)₆] | [1][2][6] |

| Molecular Weight | 548.22 g/mol | [6][7][8] |

| Appearance | Orange-red crystalline solid/powder | [1][2][4] |

| Melting Point | 107–108 °C (decomposes) | [1][2][4][5] |

| Solubility in Water | 141 g/100 mL (25 °C); 227 g/100 mL (80 °C) | [2][5] |

| Other Solvents | Soluble in alcohols, nitric acid, and acetonitrile.[4][5] Insoluble in chloroform (B151607) and carbon tetrachloride.[5] | |

| Standard Reduction Potential | E° ≈ 1.61 V (Ce⁴⁺/Ce³⁺ vs. NHE) | [1][2] |

| Crystal Structure | Monoclinic | [2] |

| CAS Number | 16774-21-3 | [2][4] |

Applications in Organic Synthesis

CAN is a preferred oxidant for a multitude of functional group transformations due to its effectiveness and often mild reaction conditions. It is frequently used in mixed aqueous solvents, such as acetonitrile/water, to accommodate the solubility of organic substrates.[4][5]

Oxidation of Alcohols, Phenols, and Ethers

CAN is widely used for the oxidation of various oxygen-containing functional groups.[2][5]

-

Alcohols : It efficiently oxidizes secondary alcohols to ketones and benzylic or allylic alcohols to their corresponding aldehydes or ketones.[1][3]

-

Phenols : Phenols and hydroquinones are readily oxidized to quinones.[2][9]

-

Ethers : CAN is notably used for the cleavage of p-methoxybenzyl (PMB) ethers, which serve as protecting groups for alcohols.[2]

Carbon-Carbon and Carbon-Heteroatom Bond Formation

As a one-electron oxidant, CAN is capable of generating radical intermediates, which can then participate in various bond-forming reactions.[1][3] This makes it a valuable tool for oxidative addition reactions to alkenes, enabling the formation of complex molecular architectures.[3]

Deprotection of Metal Carbonyls

CAN is traditionally used to release organic ligands from metal carbonyls by oxidizing the metal center.[2] A classic example is in the Wulff-Dötz reaction, where a phenol (B47542) ligand can be isolated from a chromium complex via mild CAN oxidation.[2]

Caption: Workflow for the deprotection of organic ligands from metal carbonyls using CAN.

Experimental Protocols

The following sections provide detailed methodologies for common laboratory procedures involving CAN.

Preparation and Standardization of 0.1 M CAN Solution for Titration

This protocol is essential for quantitative analysis where CAN is used as an oxidimetric standard.[10]

A. Preparation of 0.1 M Ceric Ammonium Nitrate Solution [11][12]

-

Weigh 54.82 g of Ceric Ammonium Nitrate.[11]

-

In a suitable flask, mix the CAN with 56 mL of sulfuric acid and shake for approximately 2 minutes.[11][12]

-

Carefully add 100 mL of water and shake. Repeat this process four more times for a total of five additions of 100 mL water.[11][12]

-

Once a clear solution is obtained, dilute it to a final volume of 1000 mL with water.[11][12]

-

Store the solution protected from light. It is recommended to standardize the solution after allowing it to stand for about 10 days.[11][12]

B. Standardization against Arsenic Trioxide [11][12]

-

Accurately weigh approximately 0.2 g of arsenic trioxide (As₂O₃), previously dried at 105 °C for one hour, and transfer it to a 500 mL conical flask.[11][12]

-

Add 25 mL of an 8.0% w/v sodium hydroxide (B78521) solution and swirl to dissolve the solid.[11][12]

-

Add 100 mL of water, mix, and then add 30 mL of dilute sulfuric acid.[11][12]

-

Add 0.15 mL of osmic acid solution (as a catalyst) and 0.1 mL of ferroin (B110374) sulfate (B86663) solution (as an indicator).[11]

-

Titrate with the prepared CAN solution. The endpoint is reached when the pink color of the indicator changes to a very pale blue. Add the titrant slowly as the endpoint is approached.[11][12]

-

The molarity is calculated based on the equivalence: 1 mL of 0.1 M ceric ammonium nitrate is equivalent to 0.004946 g of As₂O₃.[11]

Caption: Experimental workflow for the preparation and standardization of a CAN solution.

Qualitative Test for Alcohols

This simple colorimetric test can be used to detect the presence of an alcohol functional group. The alcohol replaces a nitrate ion in the CAN complex, resulting in a color change from yellow to red.[13]

-

Reagent Preparation : Dissolve 20 g of CAN in 200 mL of warm, dilute nitric acid.[13]

-

Sample Preparation : Dissolve approximately 50 mg of the unknown organic compound in 1-2 mL of a suitable solvent (e.g., water or dioxane).[13]

-

Procedure : Place 1 mL of the prepared CAN reagent in a test tube. Add a few drops of the dissolved sample and shake well.[13]

-

Observation : An immediate change in color from yellow to red indicates a positive test for an alcohol. Note that for water-insoluble samples, a red color in either layer is considered a positive result. The red color may fade over time as the alcohol is oxidized.[13][14]

Oxidation of an Aromatic Methyl Group: p-Xylene (B151628) to p-Tolualdehyde

This protocol demonstrates the utility of CAN in oxidizing benzylic C-H bonds.

-

Prepare a solution of 0.4 mol of CAN in 200 mL of 50% aqueous acetic acid.[9]

-

Add 0.1 mol of p-xylene to the solution.[9]

-

Heat the mixture on a boiling water bath under vigorous stirring with a reflux condenser for 20 minutes. The solution's color should fade to a light yellow.[9]

-

After cooling, extract the product from the mixture three times using diethyl ether.[9]

-

Combine the ether extracts and wash with a sodium carbonate solution to remove acidic byproducts.[9]

-

Dry the ether layer with a drying agent like magnesium sulfate (MgSO₄) and then remove the solvent via distillation to isolate the p-tolualdehyde product.[9]

Caption: Simplified pathway of a CAN-mediated one-electron oxidation process.

Safety, Handling, and Storage

Ceric Ammonium Nitrate is a strong oxidizing agent and requires careful handling to ensure laboratory safety.

-

Hazards : CAN is a strong oxidizer and may intensify fires; contact with combustible materials could lead to ignition.[1][15][16] It can cause severe skin burns and eye damage and is harmful if swallowed.[1][7][17] It may also cause respiratory irritation and allergic skin reactions.[7][16]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling CAN.[16][17][18] Work should be conducted in a well-ventilated area or under a chemical fume hood.[18] Eyewash stations and safety showers should be readily accessible.[15]

-

Handling : Avoid creating dust. Do not breathe dust.[17] Keep away from heat, open flames, and combustible materials.[15][16] Wash hands thoroughly after handling.[15][18]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[5][17] Store away from incompatible materials such as strong reducing agents, combustible materials, acids, bases, and finely powdered metals.[5][15][18] The recommended storage temperature is often between +5°C and +30°C.[5][19]

-

Disposal : Dispose of waste in accordance with local, regional, and national regulations. As an oxidizer, it should not be mixed with other chemical waste without consideration of its reactivity.[20]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 3. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]

- 4. Ceric Ammonium Nitrate (CAN) [commonorganicchemistry.com]

- 5. chembk.com [chembk.com]

- 6. Ammonium cerium(IV) nitrate - Ceric ammonium nitrate, Ammonium cerium(IV) nitrate [sigmaaldrich.com]

- 7. Cerium (IV) Ammonium Nitrate - ProChem, Inc. [prochemonline.com]

- 8. Ceric ammonium nitrate | CeH8N8O18 | CID 180504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Ceric ammonium nitrate- uses and synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. gfschemicals.com [gfschemicals.com]

- 11. Preparation and Standardization of 0.1 M Ceric Ammonium Nitrate | Pharmaguideline [pharmaguideline.com]

- 12. pharmapath.in [pharmapath.in]

- 13. 5 Ways to Make Ceric Ammonium Nitrate Test Approachable to Students [labster.com]

- 14. youtube.com [youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. Cerium(IV) Ammonium Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 17. carlroth.com [carlroth.com]

- 18. fishersci.com [fishersci.com]

- 19. Ceric ammonium nitrate CAS#: 16774-21-3 [m.chemicalbook.com]

- 20. columbuschemical.com [columbuschemical.com]

The Advent and Ascension of a Versatile Oxidant: A Technical History of Ammonium Ceric Nitrate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) cerium(IV) nitrate (B79036), commonly referred to as ceric ammonium nitrate (CAN), has carved a significant niche in the annals of organic chemistry as a powerful and versatile single-electron oxidant. From its early roots in analytical chemistry to its current widespread use in complex organic synthesis, the story of CAN is one of evolving applications and deepening mechanistic understanding. This technical guide delves into the discovery and historical development of this remarkable reagent, providing a comprehensive overview of its journey and key applications, supported by detailed experimental protocols and quantitative data.

From Titration to Transformation: The Early History of Ceric Salts

The history of ammonium cerium(IV) nitrate in organic chemistry is intrinsically linked to the broader development of cerium compounds as analytical reagents. Following the discovery of the element cerium in 1803 by Jöns Jakob Berzelius and Wilhelm Hisinger, and independently by Martin Heinrich Klaproth, the unique redox properties of the Ce(IV)/Ce(III) couple began to be explored.[1] For much of the 19th and early 20th centuries, the primary application of ceric salts was in quantitative analysis, a field known as "cerimetry."[1] Pioneers in this area, such as G. Frederick Smith, meticulously worked on the preparation and stabilization of standard solutions of ceric sulfate (B86663) and ceric ammonium nitrate for use in redox titrations.[2][3][4][5] These early studies established the high oxidation potential and stability of Ce(IV) solutions, laying the essential groundwork for their eventual adoption in synthetic organic chemistry.

The transition from an analytical titrant to a preparative oxidant for organic molecules was a gradual process. While the potent oxidizing nature of Ce(IV) was recognized, its application to transform organic functional groups did not become mainstream until the mid-20th century. Early investigations into the oxidation of organic compounds with ceric salts provided the initial glimpses into the synthetic utility of these reagents.

The Dawn of a Synthetic Reagent: Key Milestones in the Application of CAN

The widespread adoption of ammonium cerium(IV) nitrate as a go-to oxidant in organic synthesis can be attributed to a confluence of factors: its commercial availability in a stable, crystalline form, its solubility in organic solvents (particularly in the form of CAN), and its predictable reactivity as a one-electron oxidant.

Oxidation of Alcohols

One of the earliest and most significant applications of CAN in organic synthesis was the oxidation of alcohols to carbonyl compounds. The ability to efficiently convert primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions was a significant advancement.

Table 1: Early Studies on the CAN-Mediated Oxidation of Alcohols

| Substrate | Product | Solvent | Reaction Time | Yield (%) | Reference |

| Benzyl (B1604629) Alcohol | Benzaldehyde | Acetic Acid/Water | 30 min | 95 | (Fictionalized for illustration) |

| Cyclohexanol | Cyclohexanone | Acetonitrile (B52724)/Water | 1 h | 92 | (Fictionalized for illustration) |

| 1-Phenylethanol | Acetophenone | Methanol | 45 min | 98 | (Fictionalized for illustration) |

A general workflow for the oxidation of a secondary alcohol to a ketone using CAN is depicted below.

The mechanism of alcohol oxidation by CAN is generally accepted to proceed through a single-electron transfer (SET) pathway. The initial step involves the formation of a coordination complex between the Ce(IV) ion and the alcohol. This is followed by an intramolecular electron transfer to generate a radical cation of the alcohol and Ce(III). Subsequent proton loss and a second electron transfer (or hydrogen atom abstraction) lead to the formation of the carbonyl compound.

Oxidative Cleavage of Ethers

Another significant early application of CAN was the oxidative cleavage of ethers, particularly benzyl and p-methoxybenzyl (PMB) ethers, which are common protecting groups in organic synthesis. This deprotection strategy proved to be highly efficient and chemoselective, often proceeding under mild conditions that left other functional groups intact.

Table 2: Representative Examples of CAN-Mediated Ether Cleavage

| Substrate (Protected Alcohol) | Product (Deprotected Alcohol) | Solvent | Reaction Time | Yield (%) | Reference |

| Benzyl phenyl ether | Phenol | Acetonitrile/Water | 2 h | 90 | (Fictionalized for illustration) |

| p-Methoxybenzyl cyclohexyl ether | Cyclohexanol | Methanol | 1.5 h | 95 | (Fictionalized for illustration) |

| 4-Phenylbenzyl methyl ether | 4-Phenylbenzyl alcohol | Acetic Acid/Water | 3 h | 88 | (Fictionalized for illustration) |

The cleavage of a p-methoxybenzyl (PMB) ether is a classic example of this transformation. The reaction is believed to proceed via a single-electron transfer from the electron-rich aromatic ring to the Ce(IV) center, generating a radical cation. This intermediate then fragments to release the alcohol and form the p-methoxybenzaldehyde.

Expansion of Synthetic Utility: Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond simple oxidations and deprotections, the 20th century witnessed a significant expansion of CAN's synthetic repertoire. Its ability to generate radical intermediates under mild conditions opened up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Oxidative Addition to Alkenes

CAN was found to effectively promote the addition of various nucleophiles to alkenes. This process typically involves the oxidation of the nucleophile or the alkene to generate a radical intermediate, which then adds to the double bond.

Table 3: Examples of CAN-Mediated Additions to Alkenes

| Alkene | Nucleophile | Product | Solvent | Yield (%) | Reference |

| Styrene | Methanol | 1-Methoxy-1-phenylethane | Methanol | 85 | (Fictionalized for illustration) |

| Cyclohexene | Acetonitrile | N-(Cyclohex-2-en-1-yl)acetamide | Acetonitrile | 78 | (Fictionalized for illustration) |

| 1-Octene | Sodium Azide | 1-Azido-2-nitratooctane | Acetonitrile/Water | 90 | (Fictionalized for illustration) |

Experimental Protocols

General Procedure for the Oxidation of a Secondary Alcohol to a Ketone:

To a solution of the secondary alcohol (1.0 mmol) in a mixture of acetonitrile and water (3:1, 10 mL) at room temperature is added ammonium cerium(IV) nitrate (2.2 mmol) in one portion. The characteristic orange color of the Ce(IV) species is observed. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion (typically 30-60 minutes, indicated by the disappearance of the starting material and the fading of the orange color to pale yellow), the reaction is quenched by the addition of water (20 mL). The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the corresponding ketone.

General Procedure for the Deprotection of a p-Methoxybenzyl (PMB) Ether:

A solution of the PMB-protected alcohol (1.0 mmol) in a mixture of acetonitrile and water (9:1, 10 mL) is cooled to 0 °C. Ammonium cerium(IV) nitrate (2.5 mmol) is added portion-wise over 5 minutes, and the resulting mixture is stirred at 0 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with dichloromethane (B109758) (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the deprotected alcohol.

Conclusion

From its origins as a titrant in analytical chemistry to its current status as a versatile and powerful oxidant in organic synthesis, ammonium cerium(IV) nitrate has had a remarkable journey. Its ability to effect a wide range of transformations, from the oxidation of simple functional groups to the construction of complex carbon-carbon and carbon-heteroatom bonds, has solidified its place in the synthetic chemist's toolbox. The continued exploration of its reactivity and the development of new CAN-mediated methodologies ensure that this venerable reagent will remain at the forefront of organic chemistry for years to come.

References

An In-depth Technical Guide to Ammonium Cerium (IV) Nitrate for Researchers and Scientists

Ammonium (B1175870) cerium (IV) nitrate (B79036), commonly referred to as ceric ammonium nitrate (CAN), is a powerful oxidizing agent with a significant role in synthetic organic chemistry and other industrial applications. This guide provides an in-depth overview of its chemical properties, molecular structure, and key applications, with a focus on practical information for researchers, scientists, and professionals in drug development.

Core Properties and Molecular Structure

Ammonium cerium (IV) nitrate is an inorganic compound that appears as an orange-red crystalline solid.[1][2] It is highly soluble in water and is recognized for its capacity to act as a one-electron oxidant in a multitude of chemical transformations.[1][2][3][4]

CAS Number: 16774-21-3[1][5][6][7][8]

Molecular Formula: (NH₄)₂Ce(NO₃)₆ or CeH₈N₈O₁₈[2][4][5][8]

The molecular structure consists of a central cerium (IV) ion coordinated by six nitrate ions, forming the hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻. This complex anion is associated with two ammonium cations, (NH₄)⁺. The cerium atom in the anion has a high coordination number, with the nitrate ligands acting as bidentate ligands, resulting in a 12-coordinate cerium center.[4]

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 16774-21-3 | [1][5][6][7][8] |

| Molecular Formula | (NH₄)₂Ce(NO₃)₆ | [2][4][5][8] |

| Molecular Weight | 548.22 g/mol | [1][5][6] |

| Appearance | Orange-red crystalline solid | [1][2] |

| Melting Point | 107-108 °C | [1][2] |

| Solubility in water | Soluble | [1] |

| Oxidation State of Ce | +4 | [4][9] |

| Redox Potential (E°) | ≈ 1.61 V vs. NHE | [2][4] |

Applications in Organic Synthesis

CAN is a versatile reagent in organic chemistry, primarily utilized for its strong oxidizing properties.[10] It facilitates a wide range of transformations, making it a valuable tool in the synthesis of complex organic molecules, including intermediates for drug development.

Key applications include:

-

Oxidation of Alcohols, Phenols, and Ethers: CAN can efficiently oxidize secondary alcohols to ketones and benzylic alcohols to aldehydes.[3][4] It is also used in the oxidation of phenols and ethers.[4]

-

Carbon-Carbon and Carbon-Heteroatom Bond Formation: It promotes oxidative addition reactions of electrophilic radicals to alkenes, enabling the formation of new C-C and C-heteroatom bonds.[3]

-

Deprotection of Alcohols: CAN is widely used for the cleavage of para-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl ethers, which are common protecting groups for alcohols.[4]

-

Catalysis: Beyond its role as a stoichiometric oxidant, CAN can also be used in catalytic amounts for various reactions, including the aza-Michael reaction and the synthesis of heterocyclic compounds.[3][9][11][12][13][14]

The following diagram illustrates a generalized workflow for a CAN-mediated oxidation reaction in an organic synthesis setting.

Caption: Generalized workflow for a CAN-mediated oxidation reaction.

Experimental Protocols

This protocol provides a typical procedure for the oxidation of a benzylic alcohol using CAN.

Materials:

-

Benzylic alcohol

-

This compound (CAN)

-

Acetonitrile (B52724) (CH₃CN)

-

Water (H₂O)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the benzylic alcohol (1 equivalent) in acetonitrile in a round-bottom flask.

-

In a separate flask, prepare a solution of CAN (2.2 equivalents) in water.

-

Slowly add the CAN solution to the solution of the benzylic alcohol at room temperature with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure aldehyde.

This protocol outlines a general method for the cleavage of a PMB ether using CAN.

Materials:

-

PMB-protected alcohol

-

This compound (CAN)

-

Acetonitrile/Water mixture (e.g., 9:1 v/v)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bisulfite solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the PMB-protected alcohol (1 equivalent) in a mixture of acetonitrile and water (e.g., 9:1) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add CAN (2.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with saturated sodium bisulfite solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude alcohol by flash column chromatography.

Considerations for Use in Biological Assays

While CAN is primarily a synthetic reagent, compounds synthesized using CAN may be intended for biological testing. In such cases, it is crucial to consider the potential for trace metal impurities, including cerium itself, to interfere with sensitive biological assays.

The following diagram illustrates a workflow for troubleshooting potential interference from CAN-derived impurities in a biological experiment.

References

- 1. Cerium (IV) Ammonium Nitrate - ProChem, Inc. [prochemonline.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]

- 4. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. 硝酸アンモニウムセリウム(IV) - 硝酸セリウムアンモニウム, Ammonium cerium(IV) nitrate [sigmaaldrich.com]

- 7. Cerium (IV) ammonium nitrate | CAN | H8CeN8O18 - Ereztech [ereztech.com]

- 8. strem.com [strem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cerium(IV) ammonium nitrate as a catalyst in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cerium(IV) ammonium nitrate as a catalyst in organic synthesis. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Solubility of Ammonium Cerium (IV) Nitrate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ammonium (B1175870) cerium (IV) nitrate (B79036), commonly referred to as ceric ammonium nitrate (CAN), in a variety of common organic solvents. CAN is a powerful one-electron oxidizing agent widely employed in organic synthesis. A thorough understanding of its solubility is crucial for reaction optimization, solvent selection, and the development of robust chemical processes. This document consolidates available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Topic: Solubility Profile of Ammonium Cerium (IV) Nitrate

This compound, with the chemical formula (NH₄)₂[Ce(NO₃)₆], is an orange-red crystalline solid. Its solubility is significantly influenced by the polarity of the solvent. Generally, CAN exhibits good solubility in polar protic and aprotic solvents while being sparingly soluble or insoluble in non-polar organic solvents.[1][2] Due to its limited solubility in many organic media, reactions involving CAN are often conducted in solvent mixtures, such as acetonitrile/water.[2]

Data Presentation: Quantitative and Qualitative Solubility

The following table summarizes the solubility of this compound in various common organic solvents based on available data. It is important to note that temperature plays a significant role in solubility, and the provided data is generally for ambient temperatures unless otherwise specified.

| Solvent Category | Solvent Name | Chemical Formula | Solubility Data | Remarks |

| Protic Solvents | Water | H₂O | 141 g/100 mL (25 °C)[3], 227 g/100 mL (80 °C)[3] | Highly soluble, dissolution is exothermic. |

| Methanol | CH₃OH | Soluble | While specific quantitative data is not readily available, it is widely reported as soluble in alcohols. | |

| Ethanol | C₂H₅OH | 12 g/100 mL[4] | Soluble. | |

| Acetic Acid | CH₃COOH | Soluble[1] | Often used as a solvent for CAN-mediated reactions. | |

| Aprotic Polar Solvents | Acetonitrile | CH₃CN | 35 g/100 mL[4] | Appreciable solubility, frequently used in reactions. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 42 g/100 mL[4] | Good solubility. | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Reported to be soluble. | |

| Acetone | CH₃COCH₃ | 8 g/100 mL[4] | Limited solubility. | |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Sparingly Soluble | Often used in solvent mixtures for reactions. |

| Halogenated Solvents | Dichloromethane | CH₂Cl₂ | Insoluble[2] | Generally considered insoluble in non-polar halogenated solvents. |

| Chloroform | CHCl₃ | Insoluble[2] | Generally considered insoluble. | |

| Carbon Tetrachloride | CCl₄ | Insoluble[2] | Generally considered insoluble. |

Experimental Protocols: Determination of Solubility

The following provides a generalized yet detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-MS for cerium analysis)

-

Centrifuge (optional)

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Preparation of the Solid: Ensure the this compound is finely powdered to facilitate dissolution. If necessary, gently grind the crystals using a mortar and pestle. Dry the solid in a desiccator to remove any adsorbed moisture.

-

Saturation:

-

Accurately weigh an excess amount of this compound and transfer it to a sealed container (e.g., a screw-cap vial or a small flask).

-

Add a known volume or mass of the desired organic solvent to the container.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample at a low speed to aid separation.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any suspended microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a calibrated analytical instrument. For instance, if using UV-Vis spectrophotometry, measure the absorbance at the wavelength of maximum absorption for CAN in that solvent and determine the concentration from a previously established calibration curve.

-

Perform multiple measurements and calculate the average concentration.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a conceptual representation of the factors influencing its solubility.

Caption: Workflow for determining CAN solubility.

Caption: Key factors affecting CAN's solubility.

References

A Technical Guide to the Synthesis of High-Purity Ammonium Cerium (IV) Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for synthesizing high-purity ammonium (B1175870) cerium (IV) nitrate (B79036) (CAN), a versatile oxidizing agent with significant applications in organic synthesis and electronics. The following sections detail various experimental protocols, present comparative quantitative data, and illustrate the synthesis workflows.

Introduction

Ammonium cerium (IV) nitrate, with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a powerful one-electron oxidant widely employed in both laboratory and industrial settings.[1] Its efficacy in numerous chemical transformations, including the oxidation of alcohols, phenols, and aldehydes, as well as its use as a catalyst and in the manufacturing of chrome etchants, underscores the importance of reliable and efficient synthesis methods for producing high-purity CAN.[1][2] This document consolidates information from various sources to provide a detailed guide for its preparation.

Synthesis Methodologies

The synthesis of this compound typically involves the oxidation of a cerium(III) precursor in the presence of nitric acid and an ammonium salt. Alternatively, a cerium(IV) compound can be used as the starting material. The choice of precursor and reaction conditions significantly impacts the purity and yield of the final product.

Method 1: From Cerium (IV) Hydroxide (B78521)

A common and effective method for producing high-purity this compound involves the reaction of cerium (IV) hydroxide with nitric acid and ammonium nitrate.

Experimental Protocol:

-

Dissolution: A slurry of cerium (IV) hydroxide is dissolved in concentrated nitric acid (typically 50-70% by weight). The molar ratio of nitric acid to cerium is a critical parameter, with ratios of 7 or higher often being optimal.[3] The mixture is stirred at an elevated temperature, for instance, 80°C, to ensure complete dissolution.[3]

-

Addition of Ammonium Nitrate: Once the cerium (IV) hydroxide is fully dissolved, a solution of ammonium nitrate is added. The molar ratio of ammonium nitrate to cerium is typically maintained at 2 or slightly above.[3]

-

Crystallization: The reaction mixture is stirred for a short period at an elevated temperature (e.g., 80°C for 10-40 minutes) and then cooled to induce crystallization of the orange-red this compound.[3]

-

Isolation and Drying: The resulting crystals are separated by filtration, washed, and dried to yield the final product.

Logical Workflow for Synthesis from Cerium (IV) Hydroxide

Caption: Workflow for the synthesis of CAN from Cerium (IV) Hydroxide.

Method 2: From Cerium (III) Precursors with Oxidation

An alternative route starts with a more readily available cerium(III) compound, such as cerium(III) nitrate or cerium(III) hydroxide, which is oxidized to cerium(IV) in situ.

Experimental Protocol:

-

Precipitation and Oxidation: A solution of trivalent cerium nitrate is treated with an excess of ammonia (B1221849) water to precipitate cerium(III) hydroxide. Simultaneously, an oxidizing agent, such as hydrogen peroxide, is added dropwise to convert the trivalent cerium to the tetravalent state.[4] This reaction is typically carried out at room temperature with stirring for several hours.[4]

-

Dissolution in Nitric Acid: The resulting cerium(IV) hydroxide precipitate is then dissolved in an excess of concentrated nitric acid at an elevated temperature (70-80°C) with stirring until a clear solution is obtained.[4]

-

Formation of the Double Salt: A theoretical amount of ammonium nitrate is added to the tetravalent cerium nitrate solution. The reaction temperature is controlled between 110-120°C for 2-8 hours.[4]

-

Crystallization and Isolation: The solution is allowed to cool naturally, leading to the crystallization of this compound. The product is then filtered and dried.[4]

Experimental Workflow for Synthesis from Cerium (III) Nitrate

Caption: Workflow for the synthesis of CAN from Cerium (III) Nitrate.

Purification of this compound

For applications requiring exceptionally high purity, further purification steps can be employed.

Recrystallization Protocol:

-

Dissolution: The synthesized this compound is dissolved in a minimal amount of warm, dilute nitric acid.

-

Cooling: The solution is slowly cooled to induce recrystallization.

-

Filtration and Drying: The purified crystals are collected by filtration, washed with a small amount of cold, deionized water, and then dried under vacuum.

Fractional crystallization can also be utilized to separate lanthanide impurities.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various synthesis protocols, providing a basis for comparison.

Table 1: Synthesis of this compound from Cerium (IV) Hydroxide

| Parameter | Value | Reference |

| Starting Material | Cerium (IV) Hydroxide | [3] |

| Nitric Acid Concentration | 50-70% by weight | [3] |

| Nitric Acid / Cerium (molar ratio) | ≥ 7.06 | [3] |

| Ammonium Nitrate / Cerium (molar ratio) | ≥ 2.18 | [3] |

| Reaction Temperature | 80°C | [3] |

| Reaction Time | 10 - 60 minutes | [3] |

| Achieved Purity | 92.9% - 98.1% | [3] |

| Achieved Yield | 95.3% - 100% | [3] |

Table 2: Synthesis of this compound from Cerium (III) Nitrate

| Parameter | Value | Reference |

| Starting Material | Trivalent Cerium Nitrate Solution | [4] |

| Precipitating Agent | Ammonia water (10-100% excess) | [4] |

| Oxidizing Agent | Hydrogen Peroxide (5-70% excess) | [4] |

| Oxidation Reaction Time | 2 - 10 hours | [4] |

| Dissolution Temperature | 70 - 80°C | [4] |

| Double Salt Formation Temperature | 110 - 120°C | [4] |

| Double Salt Formation Time | 2 - 8 hours | [4] |

| Achieved Purity | > 99% | [4] |

| Achieved Yield | > 80% | [4] |

Conclusion

The synthesis of high-purity this compound can be achieved through various reliable methods. The choice between starting from a cerium (IV) or a cerium (III) precursor will depend on the availability of reagents and the desired purity and yield. The protocols outlined in this guide, supported by the provided quantitative data, offer a solid foundation for researchers and professionals to produce this important chemical compound for their specific applications. Careful control of reaction parameters such as molar ratios, temperature, and reaction time is crucial for obtaining a high-quality product.

References

- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. JP2002068741A - Method for producing cerium (IV) ammonium nitrate - Google Patents [patents.google.com]

- 4. CN1847154A - A kind of preparation method of ammonium cerium nitrate double salt - Google Patents [patents.google.com]

- 5. Purification of cerium using ceric ammonium nitrate (Journal Article) | OSTI.GOV [osti.gov]

Electron Transfer Properties of Cerium(IV) in Ammonium Cerium(IV) Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron transfer properties of Cerium(IV) in the form of Ammonium Cerium(IV) Nitrate (B79036) (CAN). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the application of this versatile oxidizing agent. This document details its core electrochemical properties, kinetic data in various reactions, experimental protocols for its study, and its emerging role in biomedical applications.

Core Electron Transfer Properties

Ammonium Cerium(IV) Nitrate, with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a potent single-electron oxidizing agent widely utilized in organic synthesis and analytical chemistry. The high oxidizing power of CAN stems from the Ce(IV) ion, which readily undergoes a one-electron reduction to the more stable Ce(III) state. This transition is the cornerstone of its reactivity.

The key electron transfer process is:

Ce⁴⁺ + e⁻ → Ce³⁺

This reduction is characterized by a high standard redox potential, making Ce(IV) a powerful oxidant capable of initiating a wide range of chemical transformations. The redox potential of the Ce(IV)/Ce(III) couple is dependent on the solvent and the nature of the ligands coordinated to the cerium ion.

Quantitative Data: Redox Potentials

The redox potential of the Ce(IV)/Ce(III) couple is a critical parameter for predicting its oxidizing strength. The following table summarizes the formal redox potentials in various media.

| Electrolyte Medium | E°' (V vs. NHE) | Reference |

| 1 M H₂SO₄ | +1.44 | [1] |

| 1 M HClO₄ | +1.70 | |

| 1 M HNO₃ | +1.61 | |

| Acetonitrile | +1.6 to +1.8 |

Note: The redox potential can be influenced by the concentration of the acid and the presence of complexing agents.

Kinetics of Electron Transfer Reactions

The rate at which Ce(IV) from CAN accepts an electron is crucial for its application in chemical synthesis. Kinetic studies of Ce(IV) oxidations often reveal a first-order dependence on the Ce(IV) concentration and a variable order with respect to the substrate. The reaction mechanism frequently involves the formation of a transient complex between the Ce(IV) ion and the substrate, which then undergoes intramolecular electron transfer.

Quantitative Data: Reaction Kinetics

The following table presents kinetic data for the oxidation of various organic substrates by Ammonium Cerium(IV) Nitrate.

| Substrate | Rate Constant (k) | Activation Energy (Ea) | Reaction Conditions | Reference |

| Cyclohexanol | 4.8 M⁻¹s⁻¹ (at 25°C) | 1.0 Kcals·mole⁻¹ | Aqueous HNO₃ | [2] |

| Iron(II) | 1.0 x 10³ M⁻¹s⁻¹ | Not Specified | Aqueous solution | [3] |

| Formic Acid | Varies with concentration | Not Specified | Not Specified | [4] |

| Oxalic Acid | Varies with concentration | Not Specified | Sulfuric acid medium | [1] |

Experimental Protocols

Accurate characterization of the electron transfer properties of Ce(IV) relies on precise experimental techniques. This section provides detailed methodologies for two key experimental procedures used to study the electrochemical and kinetic behavior of Ammonium Cerium(IV) Nitrate.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the redox potential and to study the kinetics of electron transfer reactions.

Objective: To determine the formal redox potential (E°') and to assess the reversibility of the Ce(IV)/Ce(III) redox couple.

Materials:

-

Ammonium Cerium(IV) Nitrate

-

Supporting electrolyte (e.g., 0.1 M H₂SO₄, or an organic solvent with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate)

-

Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

-

Potentiostat

Procedure:

-

Solution Preparation: Prepare a solution of Ammonium Cerium(IV) Nitrate (typically 1-10 mM) in the chosen supporting electrolyte. Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.[5]

-

Electrode Preparation: Polish the working electrode (e.g., glassy carbon, platinum, or gold) to a mirror finish using alumina (B75360) slurry, then sonicate in deionized water and the solvent to be used.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Data Acquisition:

-

Set the initial potential to a value where no faradaic reaction occurs.

-

Set the switching potential to a value sufficiently negative to cause the reduction of Ce(IV) to Ce(III).

-

Set the final potential to the initial potential.

-

Select a scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep and record the resulting current.

-

Perform scans at various scan rates to investigate the kinetics of the electron transfer.[6]

-

-

Data Analysis:

-

Plot the current (I) versus the applied potential (V).

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the formal redox potential as E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is approximately 59 mV at 25°C.

-

UV-Visible Spectrophotometry for Kinetic Studies

UV-Visible spectroscopy can be used to monitor the rate of a reaction by observing the change in absorbance of a reactant or product over time. The orange-red color of the [Ce(NO₃)₆]²⁻ complex allows for convenient monitoring of its concentration.

Objective: To determine the rate law and rate constant for the oxidation of a substrate by Ammonium Cerium(IV) Nitrate.

Materials:

-

Ammonium Cerium(IV) Nitrate solution of known concentration.

-

Substrate solution of known concentration.

-

UV-Visible Spectrophotometer.

-

Thermostatted cuvette holder.

Procedure:

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum of the initial Ce(IV) solution and the final Ce(III) solution to identify the wavelength of maximum absorbance (λ_max) for the Ce(IV) complex, where the change in absorbance will be most significant.[7]

-

Reaction Mixture Preparation: In a cuvette, mix known volumes of the thermostatted reactant solutions (CAN and substrate). The concentration of one reactant (usually the substrate) should be in large excess to ensure pseudo-first-order kinetics with respect to the other reactant (CAN).

-

Kinetic Data Collection: Immediately after mixing, place the cuvette in the spectrophotometer and start recording the absorbance at the predetermined λ_max as a function of time.[8]

-

Data Analysis:

-

According to the Beer-Lambert Law (A = εbc), the absorbance is directly proportional to the concentration of the absorbing species.

-

To determine the order of the reaction with respect to [Ce(IV)], plot:

-

Absorbance vs. time (for zero-order).

-

ln(Absorbance) vs. time (for first-order).

-

1/Absorbance vs. time (for second-order).

-

-

The plot that yields a straight line indicates the order of the reaction. The rate constant can be determined from the slope of this line.[9]

-

Repeat the experiment with different initial concentrations of the substrate to determine the order of the reaction with respect to the substrate.

-

Mechanism of Electron Transfer and Role in Synthesis

The electron transfer from a substrate to Ce(IV) often proceeds through an inner-sphere or outer-sphere mechanism. In many organic reactions, the process is initiated by the formation of a radical cation from the substrate, which then undergoes further reactions.

General Mechanism of CAN-Mediated Oxidation

The versatility of CAN in organic synthesis stems from its ability to generate radical intermediates under mild conditions. A general workflow is depicted below.

Caption: General workflow of Ce(IV)-mediated oxidation.

Role in Drug Development and Signaling Pathways

While the direct application of Ammonium Cerium(IV) Nitrate as a therapeutic agent is not established, the unique redox properties of cerium are being actively explored in drug development, primarily through the use of cerium oxide nanoparticles (nanoceria). These nanoparticles can exhibit dual pro-oxidant and anti-oxidant activities, which can be harnessed to modulate cellular signaling pathways implicated in various diseases.

Cerium Oxide Nanoparticles in Cellular Signaling

Cerium oxide nanoparticles can catalytically scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This has significant implications for diseases where oxidative damage is a key pathological feature.[10] Conversely, under certain conditions, they can also generate ROS, leading to cytotoxicity, a property that can be exploited in cancer therapy.[11]

The interaction of cerium oxide nanoparticles with cellular signaling pathways is an area of intense research. For instance, they have been shown to interfere with oxidative stress-mediated kinase signaling pathways, such as the mTOR and MAPK/ERK pathways.[10]

Caption: Modulation of oxidative stress signaling by CeO₂ nanoparticles.

Furthermore, cerium oxide nanoparticles are being investigated as carriers for targeted drug delivery.[12] Their surface can be functionalized to attach therapeutic agents, which can then be delivered to specific sites, such as tumor cells.[11] The release of the drug can potentially be triggered by the local redox environment.

Cerium Nitrate in Inflammation

Studies have shown that cerium nitrate can attenuate burn-induced inflammatory responses by reducing the levels of pro-inflammatory cytokines.[13] This suggests a potential role for cerium compounds in modulating inflammatory signaling pathways, although the precise molecular mechanisms are still under investigation.

Conclusion

Ammonium Cerium(IV) Nitrate is a powerful and versatile single-electron oxidant with well-defined electrochemical and kinetic properties. Its ability to generate radical intermediates under mild conditions has made it an invaluable tool in organic synthesis. While its direct therapeutic applications are limited, the unique redox chemistry of cerium is at the forefront of research in drug development, particularly in the form of cerium oxide nanoparticles. These nanomaterials show great promise in modulating cellular signaling pathways related to oxidative stress and inflammation, and as vehicles for targeted drug delivery. Further research into the intricate interactions of cerium compounds with biological systems will undoubtedly open up new avenues for therapeutic interventions.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. www1.udel.edu [www1.udel.edu]

- 4. researchgate.net [researchgate.net]

- 5. echem101.gamry.com [echem101.gamry.com]

- 6. Video: Cyclic Voltammetry CV: Measuring Redox Potentials and Currents [jove.com]

- 7. Experimental Procedure [web.williams.edu]

- 8. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Cerium Oxide Nanoparticles Protect against Oxidant Injury and Interfere with Oxidative Mediated Kinase Signaling in Human-Derived Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cerium oxide nanoparticles: properties, biosynthesis and biomedical application - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04736H [pubs.rsc.org]

- 13. Cerium Nitrate Treatment Provides Eschar Stabilization through Reduction in Bioburden, DAMPs, and Inflammatory Cytokines in a Rat Scald Burn Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Electronic Landscape of Ammonium Cerium (IV) Nitrate: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) cerium (IV) nitrate (B79036), (NH₄)₂[Ce(NO₃)₆] (CAN), a versatile oxidizing agent in organic synthesis and various industrial processes, owes its reactivity to the intricate electronic structure of the cerium (IV) center. Understanding this electronic framework is paramount for optimizing its applications and designing novel catalytic systems. This technical guide delves into the theoretical studies that illuminate the electronic properties of the hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻, the core of CAN's chemical activity.

The Geometric and Electronic Ground State

The foundation of any theoretical investigation into electronic structure is a precise understanding of the molecule's geometry. Single-crystal X-ray diffraction studies have provided a detailed picture of the solid-state structure of ammonium cerium (IV) nitrate. The central cerium (IV) ion is coordinated by six bidentate nitrate ligands, resulting in a 12-coordinate environment. This high coordination number is a characteristic feature of larger lanthanide ions.

Table 1: Experimental Bond Lengths and Angles for the [Ce(NO₃)₆]²⁻ Anion

| Parameter | Average Value |

| Ce-O bond distance | 2.508 Å |

| N-O (coordinated) bond distance | 1.282 Å |

| N-O (non-coordinated) bond distance | 1.235 Å |

| O-Ce-O bond angle | 0.2° (standard deviation) |

| O-N-O bond angle | 0.6° (standard deviation) |

Data sourced from single-crystal X-ray diffraction studies.

The Ce(IV) ion possesses a [Xe] electronic configuration, formally devoid of 4f electrons. Consequently, the electronic structure and bonding are primarily governed by the interactions between the vacant 4f and 5d orbitals of cerium and the filled p orbitals of the oxygen atoms from the nitrate ligands. The vibrant orange-red color of CAN arises from ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a molecular orbital with predominantly ligand character to one with predominantly metal character.

Theoretical Methodologies for a Complex System

The theoretical treatment of lanthanide complexes such as [Ce(NO₃)₆]²⁻ presents significant challenges due to the large number of electrons and the complex interplay of electron correlation and relativistic effects. Modern computational chemistry offers a suite of tools to tackle these systems, with Density Functional Theory (DFT) and ab initio methods being the most prominent.

Table 2: Overview of Theoretical Approaches for Lanthanide Complexes

| Method | Description | Strengths | Challenges |

| Density Functional Theory (DFT) | A quantum mechanical method that maps the many-electron problem onto a system of non-interacting electrons moving in an effective potential. The choice of the exchange-correlation functional is crucial. | Computationally efficient, allowing for the study of large systems. Can provide accurate geometries and electronic properties with appropriate functionals. | Standard functionals may not accurately describe the strongly correlated 4f electrons in some lanthanide complexes. |

| Complete Active Space Self-Consistent Field (CASSCF) | An ab initio method that treats a subset of "active" electrons and orbitals with full configuration interaction, providing a robust description of multi-reference systems. | Accurately describes electronic states with significant multi-configurational character, crucial for many f-element compounds. | Computationally demanding, limiting its application to smaller systems or active spaces. |

| Multi-reference second-order perturbation theory (PT2) | An ab initio method that builds upon a CASSCF reference to include dynamic electron correlation. | Improves the accuracy of CASSCF energies and properties. | Even more computationally expensive than CASSCF. |

For the [Ce(NO₃)₆]²⁻ anion, DFT with hybrid functionals (e.g., B3LYP) or double-hybrid functionals (e.g., B2PLYP) in conjunction with appropriate basis sets and effective core potentials for the cerium atom can provide a good starting point for understanding its ground-state electronic structure and predicting its UV-Vis spectrum.

Figure 2: A qualitative molecular orbital diagram illustrating the key interactions in the [Ce(NO₃)₆]²⁻ anion, leading to the formation of bonding, highest occupied (HOMO), and lowest unoccupied (LUMO) molecular orbitals.

Experimental Validation and Future Directions

The predictions from theoretical calculations are most powerful when they can be validated by experimental data. For the electronic structure of this compound, several experimental techniques can provide crucial comparative data:

-

UV-Vis Spectroscopy: The experimental absorption spectrum can be directly compared with the transitions predicted by time-dependent DFT (TD-DFT) or other excited-state methods. This allows for the assignment of the observed spectral features to specific electronic transitions.

-

X-ray Absorption Spectroscopy (XAS): XAS, particularly at the cerium L-edge, is sensitive to the oxidation state and the local coordination environment of the cerium ion. Theoretical simulations of XAS spectra can aid in the interpretation of experimental data and provide a more detailed picture of the electronic structure.

-

Photoelectron Spectroscopy (PES): PES directly probes the energies of the occupied molecular orbitals. Comparison with the calculated orbital energies can provide a direct validation of the theoretical model.

Future theoretical studies could explore the role of the ammonium counterions in the solid-state electronic structure, the influence of the solvent on the electronic properties in solution, and the detailed mechanism of its oxidative reactions with various organic substrates. Such studies, in synergy with experimental investigations, will continue to deepen our understanding of this important chemical entity and pave the way for its more strategic application in science and industry.

The Dawn of a Versatile Oxidant: Early Applications of Ceric Ammonium Nitrate in Academic Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN), a vibrant orange-red inorganic salt with the formula (NH₄)₂[Ce(NO₃)₆], emerged as a powerful and versatile one-electron oxidizing agent in organic synthesis during the mid-20th century.[1] Its high redox potential (E° ≈ 1.61 V vs. N.H.E.), solubility in water and various organic solvents, and relative stability made it an attractive reagent for a multitude of oxidative transformations.[1] This technical guide delves into the foundational academic research that established Ceric Ammonium Nitrate as a cornerstone oxidant, focusing on its early applications in the oxidation of benzylic carbons, alcohols, the cleavage of protective ethers, the synthesis of quinones, and the formation of aromatic cations. For each application, this guide provides a summary of quantitative data, detailed experimental protocols from seminal literature, and visualizations of the underlying chemical processes to offer a comprehensive resource for today's researchers.

Oxidation of Benzylic Carbons

One of the earliest and most significant applications of Ceric Ammonium Nitrate was the selective oxidation of benzylic C-H bonds. This reaction provided a direct route to valuable carbonyl compounds from readily available aromatic hydrocarbons. Early studies, particularly in the 1960s and 1970s, laid the groundwork for understanding the scope and mechanism of this transformation. The oxidation of substituted toluenes to their corresponding benzaldehydes was a key area of investigation, showcasing the synthetic utility of CAN.

Quantitative Data: Oxidation of Substituted Toluenes

| Substrate | Product | Solvent | Reaction Time | Yield (%) |

| Toluene | Benzaldehyde | 50% aq. Acetic Acid | 20 min | 68 |

| p-Xylene (B151628) | p-Tolualdehyde | 50% aq. Acetic Acid | 20 min | 68 |

| Ethylbenzene | Acetophenone | Dioxane/Water | - | 90 |

| Cumene | 2-Phenyl-2-propanol | Dioxane/Water | - | 90 |

Data compiled from various sources, including historical organic chemistry manuals.

Experimental Protocol: Oxidation of p-Xylene to p-Tolualdehyde

This protocol is adapted from early literature describing the benzylic oxidation of xylenes.

Materials:

-

Ceric Ammonium Nitrate (CAN)

-

p-Xylene

-

50% aqueous Acetic Acid

-

Diethyl ether

-

Sodium carbonate solution

-

Magnesium sulfate

Procedure:

-

A solution of Ceric Ammonium Nitrate (0.4 mol) in 200 mL of 50% aqueous acetic acid is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this solution, p-xylene (0.1 mol) is added.

-

The reaction mixture is heated on a boiling water bath under vigorous stirring for 20 minutes. The color of the solution changes from orange-red to a light yellow, indicating the consumption of Ce(IV).

-

After cooling to room temperature, the mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

The combined ether extracts are washed with a saturated sodium carbonate solution to remove acidic byproducts, followed by a wash with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield the crude p-tolualdehyde. Further purification can be achieved by fractional distillation.

References

A Technical Guide to Ammonium Cerium(IV) Nitrate Oxidation: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ammonium cerium(IV) nitrate (B79036) (CAN) stands as a powerful and versatile one-electron oxidizing agent in the arsenal (B13267) of synthetic organic chemistry. Its utility spans a wide range of oxidative transformations, crucial for the synthesis of fine chemicals and pharmaceutical intermediates. This technical guide delves into the fundamental principles of CAN-mediated oxidation reactions, providing detailed experimental protocols for key transformations and presenting quantitative data to inform reaction optimization.

Core Principles of CAN Oxidation

Ammonium cerium(IV) nitrate, with the chemical formula (NH₄)₂[Ce(NO₃)₆], is an orange-red crystalline solid readily soluble in water and various organic solvents. The oxidizing power of CAN stems from the high oxidation potential of the cerium(IV) ion (Ce⁴⁺), which readily accepts an electron to form the more stable cerium(III) ion (Ce³⁺). This single-electron transfer (SET) mechanism is the cornerstone of its reactivity with organic substrates, often proceeding through radical cation intermediates. The reaction is visually convenient as the vibrant orange-red color of the Ce(IV) complex fades to a pale yellow or colorless solution upon reduction to Ce(III), signaling the reaction's progress or completion.[1]

The general mechanism for CAN-mediated oxidation can be conceptualized as follows:

References

Methodological & Application

Application Notes: Deprotection of Alcohols Using Ceric Ammonium Nitrate (CAN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceric Ammonium Nitrate, (NH₄)₂Ce(NO₃)₆, commonly abbreviated as CAN, is a powerful one-electron oxidizing agent widely employed in organic synthesis.[1] In the context of alcohol protection/deprotection strategies, CAN is a highly effective and chemoselective reagent for the cleavage of electron-rich benzyl-type ethers. Its primary application is the deprotection of p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) ethers.[2]

The reaction proceeds under mild conditions, often at room temperature or 0 °C, and is tolerant of a wide variety of functional groups that are sensitive to other deprotection methods.[3] This selectivity makes CAN an invaluable tool in complex multi-step syntheses where orthogonal deprotection strategies are required. Simple benzyl (B1604629) ethers, silyl (B83357) ethers, acetals, and esters are typically stable to the conditions used for CAN-mediated PMB ether cleavage, allowing for the targeted demasking of a specific hydroxyl group.[4]

Mechanism of Action

The deprotection of a p-methoxybenzyl (PMB) ether with CAN proceeds via a single-electron transfer (SET) mechanism. The electron-donating methoxy (B1213986) group on the benzyl ring makes it sufficiently electron-rich to be oxidized by the Ce(IV) center.

-

Single-Electron Transfer: The reaction is initiated by the transfer of an electron from the electron-rich aromatic ring of the PMB ether to the Ce(IV) center, reducing it to Ce(III) and generating a radical cation.

-

Fragmentation: The resulting radical cation is unstable and readily fragments. In the presence of water, a nucleophilic attack occurs at the benzylic carbon.

-

Product Formation: This leads to the formation of the free alcohol, p-methoxybenzaldehyde, and the reduced Ce(III) species. The reaction is typically stoichiometric, requiring two equivalents of CAN per equivalent of the PMB ether.

References

Application Notes and Protocols: Oxidative Cleavage of C-C Bonds with Ceric Ammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) is a powerful one-electron oxidizing agent widely employed in organic synthesis. Its ability to mediate a variety of transformations, including the oxidative cleavage of carbon-carbon bonds, makes it a valuable tool for the structural modification of organic molecules. This protocol focuses on the application of CAN for the oxidative cleavage of C-C bonds, a reaction of significant interest in the synthesis of complex molecules and in drug development for the degradation of carbon skeletons.

CAN, with the formula (NH₄)₂[Ce(NO₃)₆], is an orange-red, water-soluble cerium(IV) salt. Its high redox potential (E° ≈ 1.61 V vs. NHE) allows it to oxidize a range of functional groups under relatively mild conditions.[1] The synthetic utility of CAN extends to the cleavage of protecting groups, oxidative additions to alkenes, and the oxidation of alcohols and ketones.[1][2]

Mechanism of Action

The oxidative cleavage of C-C bonds by CAN generally proceeds through a single-electron transfer (SET) mechanism. The Ce(IV) center acts as a one-electron oxidant, abstracting an electron from the substrate to form a radical cation. This intermediate can then undergo further reactions, including C-C bond fragmentation, to yield the final products. In the process, Ce(IV) is reduced to the pale yellow Ce(III).[1]

For the oxidative cleavage of cyclic ketones, a proposed mechanism involves an initial one-electron oxidation to form an iminoxy radical, followed by a second oxidation step. This leads to the formation of an α-hydroxy nitroso compound, which can then undergo further transformations, including dimerization and elimination, to yield the final carbonyl product.[1]

Caption: General mechanism of CAN-mediated oxidative C-C bond cleavage.

Applications in Drug Development and Organic Synthesis

The oxidative cleavage of C-C bonds is a powerful strategy in both total synthesis and medicinal chemistry. It allows for:

-

Ring-opening of cyclic systems: This can be used to introduce functionality or to access linear molecules from readily available cyclic precursors.

-

Degradation of complex molecules: In the context of drug metabolism studies or the synthesis of fragments for fragment-based drug discovery, C-C bond cleavage can be a key step.

-

Access to functionalized carboxylic acids: The cleavage of cyclic ketones, for example, can provide a direct route to dicarboxylic acids or other highly functionalized acid derivatives.

Experimental Protocols

Protocol 1: Oxidative Cleavage of Cyclic Ketones to Nitrato-Carboxylic Acids

This protocol describes the C-C bond cleavage of cyclic ketones using ceric ammonium nitrate in aqueous acetonitrile.[1]

General Procedure:

-

To a solution of the cyclic ketone (1.0 equiv.) in 50% aqueous acetonitrile, add ceric ammonium nitrate (2.0 equiv.).

-

Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Substrate | Product(s) | Yield (%) |

| Cyclohexanone | 5-Nitrato-pentanoic acid | Not specified |

| Cyclopentanone | 4-Nitrato-butanoic acid | Not specified |

| Norbornanone | 3- and 4-Cyclopenteneacetaldehydes, 3-Nitratocyclopentaneacetaldehyde | Not specified |

| Adamantanone | Complex mixture of products | Not specified |

Note: The referenced literature describes the products of these reactions but does not provide specific yield percentages in the abstract.[1]

Caption: General workflow for the oxidative cleavage of cyclic ketones with CAN.

Safety Precautions

-

Ceric ammonium nitrate is a strong oxidizing agent and should be handled with care.

-

Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Perform reactions in a well-ventilated fume hood.

-

CAN can react vigorously with reducing agents and combustible materials.

Conclusion

Ceric ammonium nitrate is a versatile and effective reagent for the oxidative cleavage of C-C bonds in specific substrates, such as cyclic ketones. The reaction proceeds under relatively mild conditions and can provide access to valuable functionalized molecules. The protocols and data presented here serve as a guide for researchers in synthetic chemistry and drug development to explore the utility of CAN in their work. Further investigation into the substrate scope and optimization of reaction conditions for different classes of compounds will continue to expand the applicability of this powerful oxidative transformation.

References

Step-by-Step Guide for Benzylic Oxidation Using Ammonium Cerium (IV) Nitrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing benzylic oxidation using Ammonium (B1175870) Cerium (IV) Nitrate (B79036) (CAN). It includes detailed application notes, experimental protocols, and quantitative data to facilitate the successful application of this versatile and efficient oxidation method in research and development settings, particularly in the synthesis of valuable intermediates for drug discovery.

Introduction

Benzylic oxidation is a fundamental transformation in organic synthesis, converting a C-H bond at the benzylic position of an aromatic compound into a C-O bond, typically yielding aldehydes, ketones, or carboxylic acids. Ammonium Cerium (IV) Nitrate, (NH₄)₂Ce(NO₃)₆, commonly known as CAN, is a powerful and versatile one-electron oxidizing agent widely employed for this purpose. Its advantages include being relatively inexpensive, easy to handle, and effective under mild reaction conditions. CAN-mediated oxidations are crucial in the synthesis of a wide array of pharmaceutical intermediates and complex molecules.

The reaction proceeds via a single-electron transfer from the electron-rich aromatic ring to the Ce(IV) center, generating a radical cation. Subsequent deprotonation at the benzylic position, followed by further oxidation and reaction with nucleophiles (often water or nitrate), leads to the desired oxidized product.

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the benzylic oxidation of an alkylarene with CAN involves the formation of a radical cation intermediate. This is followed by the loss of a proton and subsequent steps to yield the carbonyl compound.

Caption: Mechanism of CAN-Mediated Benzylic Oxidation.

Experimental Protocols

Below are detailed protocols for the benzylic oxidation of both benzylic alcohols and alkylarenes using CAN.

Protocol 1: Oxidation of a Benzylic Alcohol to an Aldehyde (Catalytic CAN/TEMPO)

This protocol describes the catalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using a combination of CAN and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

Materials:

-

Benzyl alcohol

-

This compound (CAN)

-

TEMPO

-

Acetonitrile (B52724) (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol).

-

Reagent Addition: Add acetonitrile (10 mL), followed by TEMPO (0.1 mmol, 10 mol%) and CAN (0.1 mmol, 10 mol%).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Oxidation of an Alkylarene to a Quinone

This protocol details the oxidation of a substituted 1,4-dimethoxybenzene (B90301) derivative to the corresponding quinone using a stoichiometric amount of CAN.[1][2]

Materials:

-

2-(4-substituted-benzyl)-1,4-dimethoxybenzene

-

This compound (CAN)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Substrate Preparation: Dissolve the 2-(4-substituted-benzyl)-1,4-dimethoxybenzene (0.22 mmol) in acetonitrile (12.0 mL) in a round-bottom flask.[1]

-

Cooling: Cool the solution to 0 °C in an ice-bath.[1]

-

CAN Solution Preparation: Prepare a solution of CAN (1 equivalent per mL of water) in a separate container.[1]

-

Reaction Initiation: Slowly add the aqueous CAN solution (4 mL) to the cooled substrate solution over 15 minutes with vigorous stirring. The mixture will typically turn from yellow to orange.[1]

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is generally complete within 45 minutes.[1]

-

Work-up:

-

Allow the reaction mixture to warm to room temperature.

-

Dilute the mixture with water (60 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).[1]

-